2,6-Dihydroxyacetophenon

Übersicht

Beschreibung

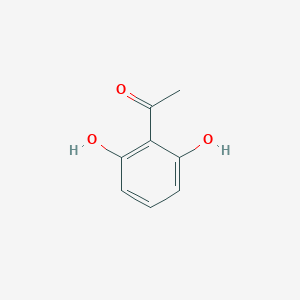

2,6-Dihydroxyacetophenon, auch bekannt als 2-Acetylresorcinol, ist eine organische Verbindung mit der Summenformel C8H8O3. Es ist ein Derivat von Acetophenon mit zwei Hydroxylgruppen an den Positionen 2 und 6 am Benzolring. Diese Verbindung ist bekannt für ihre gelb-beige kristalline Form und ist in Wasser nur schwer löslich, aber in organischen Lösungsmitteln wie Dioxan besser löslich .

2. Herstellungsmethoden

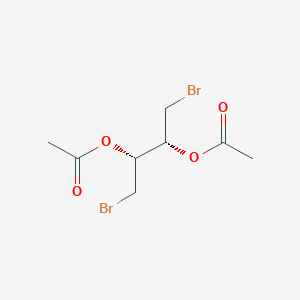

Synthetische Routen und Reaktionsbedingungen: this compound kann durch verschiedene Methoden synthetisiert werden. Eine übliche Methode beinhaltet die Hydrolyse von 8-Acetyl-4-methyl-Umbelliferon (8-Acetyl-7-hydroxy-4-methylcumarin) mit wässriger Natriumhydroxidlösung unter Rückfluss . Eine weitere Methode beinhaltet die Einwirkung von Methylmagnesiumbromid auf 2,6-Dimethoxybenzonitril, gefolgt von der Spaltung der Etherbindungen mit Aluminiumchlorid .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung großtechnischer organischer Synthesetechniken. Der Prozess beinhaltet häufig die Verwendung von Resorcinol und Ethylacetoacetat in Gegenwart von Schwefelsäure, gefolgt von einer Reihe von Reaktionen, um das Endprodukt zu erhalten .

Wissenschaftliche Forschungsanwendungen

2,6-Dihydroxyacetophenon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Industrie: Es wird bei der Herstellung von Pharmazeutika und als Vorläufer für andere chemische Verbindungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Zum Beispiel kann es eine dissoziative Elektronenanlagerung eingehen, die zur Bildung negativer Ionen und anschließender Fragmentierung führt . Diese Eigenschaft ist besonders nützlich in der Massenspektrometrie zur Analyse molekularer Strukturen.

Wirkmechanismus

Target of Action

2’,6’-Dihydroxyacetophenone (DHAP) is an aromatic ketone It is known to be an endogenous metabolite , which suggests that it may interact with various enzymes and proteins within the body.

Mode of Action

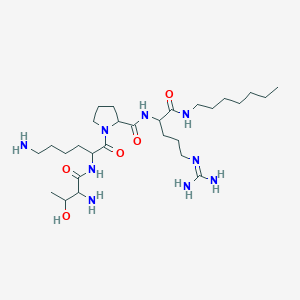

It is known to be used as a matrix in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometric analysis of peptides, proteins, and glycoproteins . This suggests that it may interact with these biomolecules, potentially influencing their structure or function.

Biochemical Pathways

As an endogenous metabolite , it is likely involved in various metabolic processes

Result of Action

It is known to be used in the synthesis of various compounds . For instance, it can be treated with 2 equivalents of a 4-substituted aroyl chloride in a mixture of acetone and water, using both potassium carbonate and pyridine as bases . This suggests that it may have significant reactivity and potential uses in organic synthesis.

Action Environment

Biochemische Analyse

Biochemical Properties

2’,6’-DHAP has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit cell growth under different conditions . It has also been used in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties .

Cellular Effects

2’,6’-DHAP has been found to have significant effects on various types of cells. For example, it has been shown to inhibit the growth of colorectal cancer cells in HCT8 cell lines . It restricts multiple cellular functions such as cell cycle progression and cell migration, and induces apoptosis .

Molecular Mechanism

The molecular mechanism of 2’,6’-DHAP involves its interaction with the mTOR signaling pathway. It has been found to reduce the expression of mTOR pathway-specific genes p70S6K1 and AKT1 . In silico docking studies have shown that 2’,6’-DHAP has an affinity to mTOR kinase .

Temporal Effects in Laboratory Settings

It has been used in the synthesis of flavones, where it was heated with a 4-substituted aroyl chloride in acetone/water .

Metabolic Pathways

It has been found to interact with the mTOR signaling pathway, which plays a crucial role in cell growth and survival .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyacetophenone can be synthesized through various methods. One common method involves the hydrolysis of 8-acetyl-4-methyl-umbelliferone (8-acetyl-7-hydroxy-4-methylcoumarin) with aqueous sodium hydroxide solution at reflux . Another method involves the action of methylmagnesium iodide on 2,6-dimethoxybenzonitrile, followed by cleavage of the ether linkages with aluminum chloride .

Industrial Production Methods: Industrial production of 2,6-Dihydroxyacetophenone typically involves the use of large-scale organic synthesis techniques. The process often includes the use of resorcinol and ethyl acetoacetate in the presence of sulfuric acid, followed by a series of reactions to yield the final product .

Analyse Chemischer Reaktionen

Reaktionstypen: 2,6-Dihydroxyacetophenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Chinonen oxidiert werden.

Reduktion: Es kann zu entsprechenden Alkoholen reduziert werden.

Substitution: Es kann elektrophile aromatische Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid in alkalischen Medien wird üblicherweise für die Oxidation verwendet.

Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid können zur Reduktion verwendet werden.

Substitution: Aroylchloride in Gegenwart von Kaliumcarbonat und Pyridin werden für Substitutionsreaktionen verwendet.

Hauptprodukte:

Oxidation: Chinone.

Reduktion: Alkohole.

Substitution: Flavone und Phenolester.

Vergleich Mit ähnlichen Verbindungen

2,6-Dihydroxyacetophenon kann mit anderen Dihydroxyacetophenonen verglichen werden, wie zum Beispiel 2,5-Dihydroxyacetophenon. Beide Verbindungen sind wichtige Chromophore in zellulosehaltigen Materialien und unterliegen unter alkalischen Bedingungen ähnlichen Abbaureaktionen . This compound ist einzigartig in seiner spezifischen Positionierung der Hydroxylgruppen, was seine Reaktivität und Anwendungen beeinflusst.

Ähnliche Verbindungen:

- 2,5-Dihydroxyacetophenon

- 2,4-Dihydroxyacetophenon

- 2-Hydroxyacetophenon

Eigenschaften

IUPAC Name |

1-(2,6-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPTJKHVBDCRKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220185 | |

| Record name | 2,6-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',6'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

699-83-2 | |

| Record name | 2′,6′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dihydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',6'-Dihydroxyacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',6'-dihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',6'-DIHYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BO51G3Y2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',6'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

155 - 156 °C | |

| Record name | 2',6'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029660 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

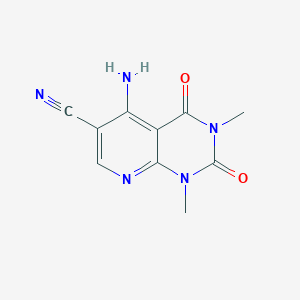

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

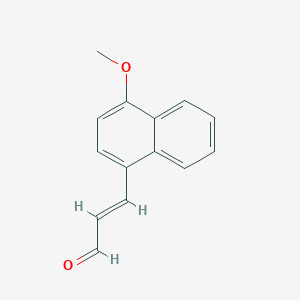

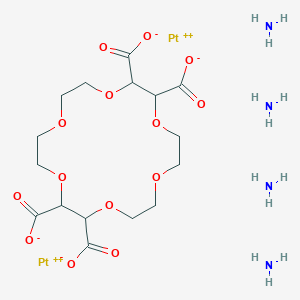

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-Hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]pyrrolidine-2,4-dicarboxylic acid](/img/structure/B134763.png)